molecular formula C11H10BrN3O2 B2527485 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide CAS No. 1797569-40-4

2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide

Cat. No.: B2527485
CAS No.: 1797569-40-4
M. Wt: 296.124
InChI Key: XNQFELTWRLGCPH-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide is a chemical compound with the molecular formula C11H10BrN3O2 and a molecular weight of 296.124 g/mol. This compound is characterized by the presence of a bromophenyl group, a formamido group, and a cyanomethyl group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide typically involves the reaction of 4-bromoaniline with formic acid to form 4-bromophenylformamide. This intermediate is then reacted with cyanomethyl acetate under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido and cyanomethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide include:

    2-[(4-chlorophenyl)formamido]-N-(cyanomethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-[(4-fluorophenyl)formamido]-N-(cyanomethyl)acetamide: Contains a fluorine atom in place of bromine.

    2-[(4-methylphenyl)formamido]-N-(cyanomethyl)acetamide: Features a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-bromo-N-[2-(cyanomethylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-9-3-1-8(2-4-9)11(17)15-7-10(16)14-6-5-13/h1-4H,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQFELTWRLGCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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